molecular formula C13H17NO2 B6249264 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine CAS No. 1097820-97-7

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine

Cat. No.: B6249264
CAS No.: 1097820-97-7
M. Wt: 219.28 g/mol
InChI Key: YQSJWXYFWHZSEU-UHFFFAOYSA-N
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Description

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is known for its unique structure, which includes a naphtho[1,2-b][1,4]oxazine core with a methoxy group at the 8th position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to a more reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine: Lacks the methoxy group at the 8th position.

    8-chloro-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine: Contains a chlorine atom instead of a methoxy group.

    8-hydroxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group at the 8th position in 8-methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b][1,4]oxazine imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its utility in various applications .

Properties

CAS No.

1097820-97-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

8-methoxy-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazine

InChI

InChI=1S/C13H17NO2/c1-15-10-3-4-11-9(8-10)2-5-12-13(11)16-7-6-14-12/h3-4,8,12-14H,2,5-7H2,1H3

InChI Key

YQSJWXYFWHZSEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CC2)NCCO3

Purity

0

Origin of Product

United States

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